molecular formula C22H18N4O4S B2379698 N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895007-21-3

N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2379698
CAS RN: 895007-21-3
M. Wt: 434.47
InChI Key: AUGCUUUXORTCJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide” is a compound that has been synthesized and studied for its potential biological activities . It is a derivative of thiazole, a heterocyclic compound that is known for its diverse biological activities .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . Typically, these compounds are synthesized by coupling substituted 2-amino benzothiazoles with other compounds such as N-phenyl anthranilic acid. The intermediate compounds are then treated with other reagents to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of “N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide” can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving “N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide” and similar compounds typically involve the formation of new bonds and the breaking of existing ones. These reactions can be influenced by various factors such as temperature, pressure, and the presence of catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide” can be predicted based on its molecular structure and the properties of similar compounds. For instance, it is likely to have a molecular weight of less than 725 daltons, which is within the acceptable range for drug-like molecules .

Scientific Research Applications

Antibacterial Activity

This compound has shown promising antibacterial activity. It has been used in the synthesis of hybrid antimicrobials that combine the effect of two or more agents . These molecules have been investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Anti-Inflammatory Properties

The compound has been used in the design, synthesis, and analysis of anti-inflammatory properties of novel derivatives . The colorimetric assays established weak COX-1 inhibitory activity (IC 50 = 7.41–11.34 μM) of these compounds compared to the selective COX-1 inhibitor (indomethacin, IC 50 = 0.04 μM) and the non-selective COX inhibitor (diclofenac, IC 50 = 5.12 μM) .

Synthesis of Novel Derivatives

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Inhibition of Albumin Denaturation

The compounds demonstrated excellent COX-2 SI values and even showed 78.28% and 69.64% inhibition of albumin denaturation .

Molecular Docking Studies

Molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

Therapeutic Strategy

The compound has been used in the development of a promising antibacterial therapeutic strategy. This strategy involves the synthesis of derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity .

Future Directions

The future research directions for “N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide” could involve further exploration of its potential biological activities, optimization of its synthesis process, and detailed investigation of its mechanism of action. Additionally, its safety profile and pharmacokinetic properties could also be studied in more detail .

properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S/c1-2-30-18-9-4-10-19-20(18)24-22(31-19)25(14-15-6-5-11-23-13-15)21(27)16-7-3-8-17(12-16)26(28)29/h3-13H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGCUUUXORTCJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.